3-(8-cyclohexyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE is a complex organic compound that belongs to the class of nitrogen-containing heterocycles.
Vorbereitungsmethoden
The synthesis of 2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE involves multiple steps, typically starting with the formation of the pyrazino[3,2,1-jk]carbazole core. This can be achieved through cyclization reactions, ring annulation, or cycloaddition methods . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic hydrogenation and high-pressure reactions .
Analyse Chemischer Reaktionen
2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce double bonds or other functional groups, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE include other pyrazino[3,2,1-jk]carbazole derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications. Some examples include:
- 8-CYCLOHEXYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[3,2,1-JK]CARBAZOLE
- 3-(8-Cyclohexyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile .
These compounds highlight the versatility and potential of the pyrazino[3,2,1-jk]carbazole scaffold in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C23H25N3 |
---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
3-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15),11,13-hexaen-4-yl)propanenitrile |
InChI |
InChI=1S/C23H25N3/c24-12-5-13-25-14-15-26-21-11-10-18(17-6-2-1-3-7-17)16-20(21)19-8-4-9-22(25)23(19)26/h4,8-11,16-17H,1-3,5-7,13-15H2 |
InChI-Schlüssel |
NENJDZSKXLZPAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5=CC=CC3=C54)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.